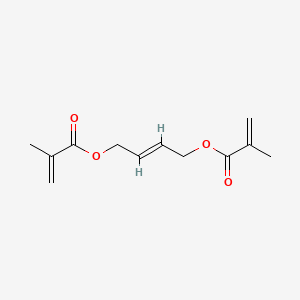

2-Butene-1,4-dimethacrylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Butene-1,4-dimethacrylate is an organic compound with the molecular formula C12H16O4. It is a dimethacrylate ester derived from 2-butene and methacrylic acid. This compound is known for its applications in polymer chemistry, particularly in the synthesis of cross-linked polymers and copolymers.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Butene-1,4-dimethacrylate can be synthesized through the esterification of 2-butene-1,4-diol with methacrylic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to achieve high yields and purity. The use of continuous reactors and advanced purification techniques, such as fractional distillation, ensures the efficient production of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

2-Butene-1,4-dimethacrylate undergoes various chemical reactions, including:

Polymerization: It can undergo free radical polymerization to form cross-linked polymers.

Addition Reactions: The double bonds in the compound can participate in addition reactions with various reagents.

Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding diol and methacrylic acid.

Common Reagents and Conditions

Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are used to initiate the polymerization process.

Addition Reactions: Reagents such as hydrogen bromide or chlorine can add across the double bonds.

Hydrolysis: Acidic or basic aqueous solutions are used to hydrolyze the ester groups.

Major Products Formed

Polymerization: Cross-linked polymers with enhanced mechanical properties.

Addition Reactions: Halogenated derivatives of the original compound.

Hydrolysis: 2-butene-1,4-diol and methacrylic acid.

Wissenschaftliche Forschungsanwendungen

Polymer Production

2-Butene-1,4-dimethacrylate is extensively used in the production of various polymers, including:

- Adhesives : It enhances adhesion properties in structural adhesives due to its excellent compatibility with unsaturated polyesters.

- Coatings : The compound is utilized in formulations for coatings that require durability and resistance to environmental factors.

- Dental Materials : In dentistry, it serves as a key component in composite resins and denture base polymers, providing strength and biocompatibility.

Cross-Linking Agent

As a cross-linking agent, this compound improves the mechanical properties of polymers by creating a three-dimensional network structure. This application is crucial in producing:

- Photoresists : Used in photolithography for electronics.

- Textiles : Enhances fabric durability and resistance to wear.

Biomedical Research

Recent studies have explored the use of this compound in biomedical applications:

- Nanogels : It has been incorporated into nanogels that respond to environmental stimuli (pH, temperature), making them suitable for drug delivery systems.

- Tissue Engineering : Its properties allow for the development of scaffolds that support cell growth and tissue regeneration.

Photopolymerization Studies

The compound plays a significant role in photopolymerization processes where it is used to create materials with specific physical properties through controlled polymerization techniques. This includes:

- Foamed Polymers : Research has demonstrated its effectiveness in formulating foamed structures with tailored connectivity and pore sizes for various industrial applications .

Adhesive Performance

A case study on structural adhesives demonstrated that formulations containing this compound exhibited superior adhesion characteristics compared to traditional adhesives. The study highlighted its effectiveness in bonding dissimilar materials under varying environmental conditions .

Dental Composite Materials

Research focusing on dental applications showed that composites incorporating this compound had improved mechanical properties and biocompatibility compared to those without it. This makes it an essential component in modern dental restorations .

Summary of Benefits

The applications of this compound are extensive due to its unique chemical properties:

| Application Area | Benefits |

|---|---|

| Adhesives | High adhesion strength |

| Coatings | Durability and environmental resistance |

| Dental Materials | Biocompatibility and mechanical strength |

| Biomedical Devices | Stimuli-responsive characteristics |

Wirkmechanismus

The primary mechanism of action of 2-butene-1,4-dimethacrylate involves its ability to undergo polymerization and cross-linking reactions. The double bonds in the compound react with initiators to form free radicals, which then propagate the polymerization process. The resulting cross-linked polymers exhibit enhanced mechanical strength, thermal stability, and chemical resistance.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Ethylene glycol dimethacrylate (EGDMA)

- 1,4-Butanediol dimethacrylate (BDDMA)

- Triethylene glycol dimethacrylate (TEGDMA)

Comparison

2-Butene-1,4-dimethacrylate is unique due to its specific structure, which allows for the formation of polymers with distinct properties. Compared to ethylene glycol dimethacrylate and 1,4-butanediol dimethacrylate, this compound provides better control over the cross-linking density and mechanical properties of the resulting polymers. Triethylene glycol dimethacrylate, on the other hand, offers higher flexibility but lower mechanical strength compared to this compound.

Biologische Aktivität

2-Butene-1,4-dimethacrylate (BDM) is a methacrylate compound with the chemical formula C12H16O4. It is primarily known for its role as a cross-linking agent in polymer chemistry, but recent studies have begun to explore its biological activities. This article provides a comprehensive overview of the biological activity of BDM, including its mechanisms of action, cytotoxicity, and applications in biomedical fields.

The biological activity of this compound is closely associated with its ability to undergo polymerization and cross-linking reactions. Upon exposure to initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN), BDM can form free radicals that initiate polymerization processes. This results in the formation of cross-linked polymers with enhanced mechanical properties, thermal stability, and chemical resistance .

Cytotoxicity Studies

Cytotoxicity is a critical aspect of evaluating the safety and efficacy of compounds used in biomedical applications. Various in vitro assays have been utilized to assess the cytotoxic effects of BDM on mammalian cell lines.

Common Assays

- MTT Assay : This colorimetric assay measures cell viability based on mitochondrial activity. It has been widely used to evaluate the cytotoxic effects of BDM on cancer cell lines.

- Colony Formation Assay : This assay assesses the ability of cells to grow into colonies after exposure to BDM, providing insights into long-term survival and proliferative capacity.

- Apoptosis Detection : Techniques such as flow cytometry using annexin V/PI staining are employed to determine apoptotic cell populations following treatment with BDM.

Table 1 summarizes various cytotoxicity assays and their applications:

| Assay Type | Purpose | Key Features |

|---|---|---|

| MTT Assay | Measure cell viability | Colorimetric, quick results |

| Colony Formation Assay | Assess long-term survival | Determines clonogenic potential |

| Apoptosis Detection | Identify apoptotic cells | Flow cytometry with fluorescent dyes |

Research Findings

Recent studies have highlighted the potential biological activities of BDM beyond its industrial applications:

- Anticancer Activity : In vitro studies have shown that BDM exhibits selective cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent. The mechanism involves induction of apoptosis and inhibition of cell proliferation .

- Biocompatibility : When used in biomedical applications such as hydrogels and tissue engineering scaffolds, BDM demonstrates favorable biocompatibility profiles. Its cross-linking properties enhance the mechanical strength of hydrogels while maintaining necessary biological functions .

- Antidiabetic Properties : Preliminary research indicates that BDM may influence glucose metabolism by modulating enzyme activities associated with carbohydrate digestion. Studies focusing on α-amylase and α-glucosidase inhibition are ongoing to explore this aspect further .

Case Studies

- Polymer Applications : A study investigated the use of BDM in creating methacrylate-based polymer foams for biomedical applications. The resulting materials exhibited controllable pore structures and mechanical properties suitable for tissue engineering .

- Cytotoxicity Evaluation : An experimental study assessed the cytotoxic effects of BDM on human breast cancer cells (MCF-7). Results indicated that BDM significantly reduced cell viability in a dose-dependent manner, highlighting its potential as a therapeutic agent .

Eigenschaften

IUPAC Name |

[(E)-4-(2-methylprop-2-enoyloxy)but-2-enyl] 2-methylprop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-9(2)11(13)15-7-5-6-8-16-12(14)10(3)4/h5-6H,1,3,7-8H2,2,4H3/b6-5+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNPKTIBMZOAVGQ-AATRIKPKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCC=CCOC(=O)C(=C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)C(=O)OC/C=C/COC(=O)C(=C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.